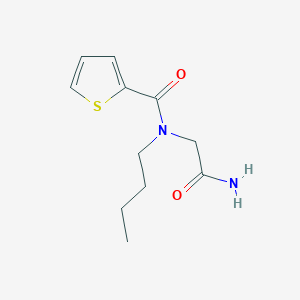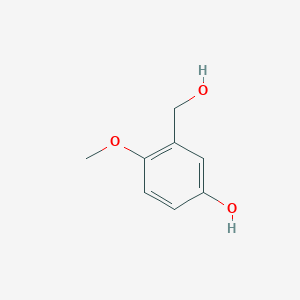
3-(Hydroxymethyl)-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-4-methoxyphenol: is an organic compound with the molecular formula C8H10O3 It is a derivative of phenol, featuring a hydroxymethyl group (-CH2OH) and a methoxy group (-OCH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-4-methoxyphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 4-methoxyphenol (also known as p-anisole). This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as metal oxides or zeolites can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form 4-methoxyphenol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-4-methoxyphenol
Reduction: 4-Methoxyphenol
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
3-(Hydroxymethyl)-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of polymers, resins, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-4-methoxyphenol involves its ability to donate hydrogen atoms from the hydroxymethyl and methoxy groups. This hydrogen donation capability allows it to act as an antioxidant, neutralizing free radicals and preventing oxidative damage to cells and tissues. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Lacks the hydroxymethyl group, making it less effective as an antioxidant.
3-Hydroxy-4-methoxybenzaldehyde: Contains an aldehyde group instead of a hydroxymethyl group, leading to different reactivity and applications.
3,4-Dimethoxyphenol: Contains an additional methoxy group, which may enhance its antioxidant properties but also alters its reactivity.
Uniqueness
3-(Hydroxymethyl)-4-methoxyphenol is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3-(hydroxymethyl)-4-methoxyphenol |
InChI |
InChI=1S/C8H10O3/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4,9-10H,5H2,1H3 |
InChI Key |
VWFMIMNSQXLOHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


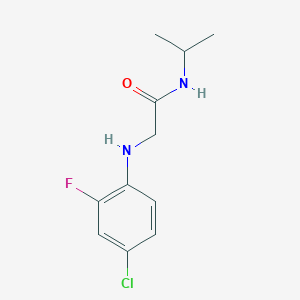

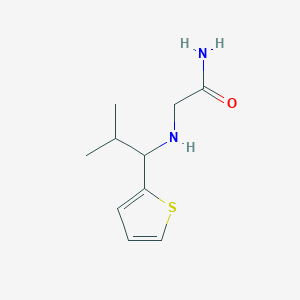
![(1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid](/img/structure/B14903993.png)
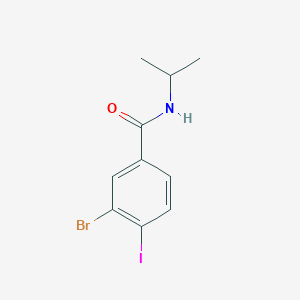

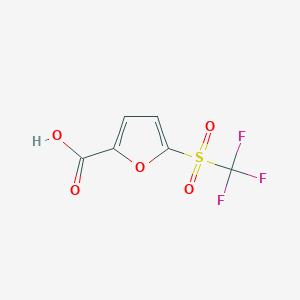
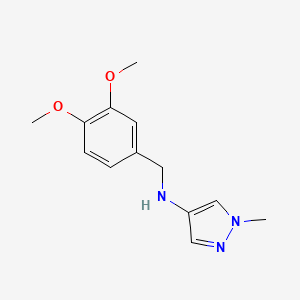
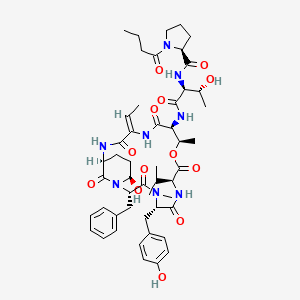
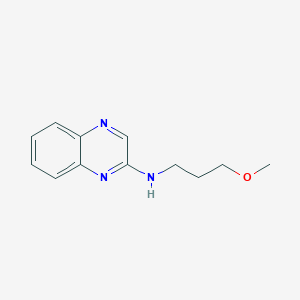
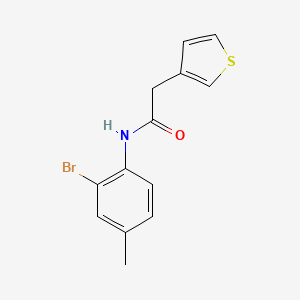
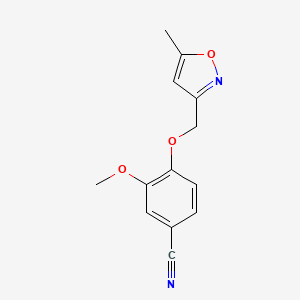
![2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14904063.png)
